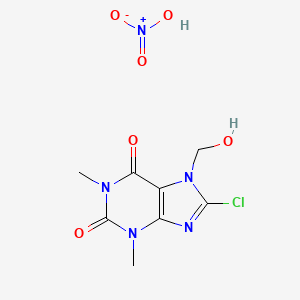
Theophylline, 8-chloro-7-hydroxymethyl-, nitrate (ester)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Theophylline, 8-chloro-7-hydroxymethyl-, nitrate (ester) is a chemical compound with the molecular formula C8-H8-Cl-N4-O2.N-O3 and a molecular weight of 289.66 g/mol . This compound is a derivative of theophylline, a well-known bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 8-chloro-7-hydroxymethyl-, nitrate (ester) typically involves the nitration of 7-hydroxymethyl theophylline. The process begins with the chlorination of theophylline to introduce the 8-chloro group. This is followed by the hydroxymethylation at the 7-position. Finally, the nitrate ester is formed through a nitration reaction using nitric acid .
Industrial Production Methods
Industrial production of this compound involves similar steps but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Theophylline, 8-chloro-7-hydroxymethyl-, nitrate (ester) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can remove the nitrate ester group, converting it back to the parent compound or other derivatives.
Substitution: The chlorine atom at the 8-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various hydroxylated derivatives, while reduction can produce de-nitrated compounds .
Wissenschaftliche Forschungsanwendungen
Theophylline, 8-chloro-7-hydroxymethyl-, nitrate (ester) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other theophylline derivatives with potential pharmacological activities.
Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in respiratory diseases and as an anti-inflammatory agent.
Industry: It is used in the development of controlled-release formulations and other pharmaceutical applications
Wirkmechanismus
Theophylline, 8-chloro-7-hydroxymethyl-, nitrate (ester) exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cyclic AMP levels. This results in bronchodilation and anti-inflammatory effects. The compound also blocks adenosine receptors, contributing to its stimulant properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Theophylline: The parent compound, used as a bronchodilator.
8-Chlorotheophylline: A stimulant drug with similar properties to caffeine.
7-Hydroxymethyl Theophylline: A derivative with modified pharmacokinetic properties
Uniqueness
Theophylline, 8-chloro-7-hydroxymethyl-, nitrate (ester) is unique due to the combination of the 8-chloro and 7-hydroxymethyl groups along with the nitrate ester. This combination enhances its chemical stability and modifies its pharmacological profile, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
63906-66-1 |
|---|---|
Molekularformel |
C8H10ClN5O6 |
Molekulargewicht |
307.65 g/mol |
IUPAC-Name |
8-chloro-7-(hydroxymethyl)-1,3-dimethylpurine-2,6-dione;nitric acid |
InChI |
InChI=1S/C8H9ClN4O3.HNO3/c1-11-5-4(6(15)12(2)8(11)16)13(3-14)7(9)10-5;2-1(3)4/h14H,3H2,1-2H3;(H,2,3,4) |
InChI-Schlüssel |
AKWIIELWJKTVGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Cl)CO.[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


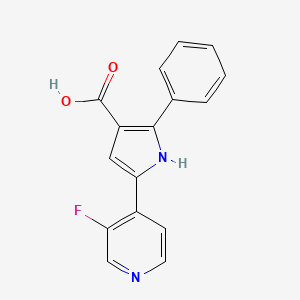
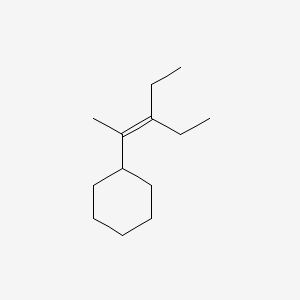
![3,8-Dimethyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13782691.png)
![5-[(2E)-2-hydroxyiminoacetyl]-1H-pyrimidine-2,4-dione](/img/structure/B13782703.png)
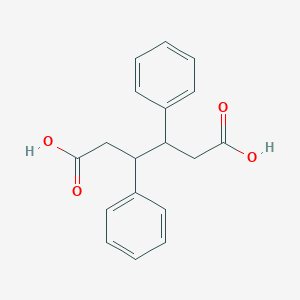
![4-[4-[Bis(2-chloroethyl)amino]anilino]-2,6-dimethylphenol](/img/structure/B13782705.png)

![(4Z)-4-[(3-bromophenyl)methylene]-2-methyl-oxazol-5-one](/img/structure/B13782715.png)
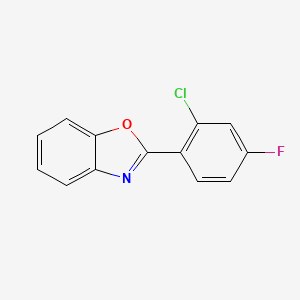
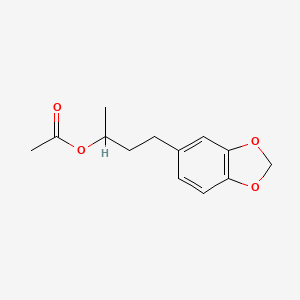
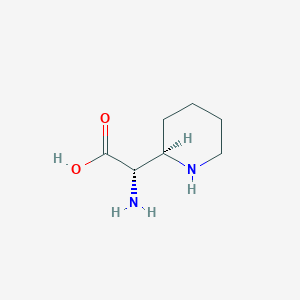
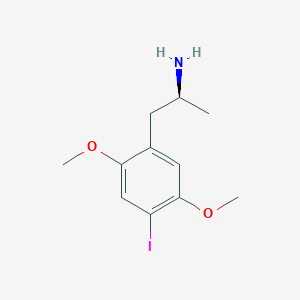
![N-[2-[2-(carbamoylamino)ethyl-ethylamino]ethyl]octadecanamide;diethyl hydrogen phosphate](/img/structure/B13782737.png)
![3-{[(6-Methylheptyl)oxy]sulfonyl}benzene-1-sulfonic acid](/img/structure/B13782741.png)
